molecular formula C10H13N3O2 B3212156 2-[1-(3-aminophenyl)-N-methylformamido]acetamide CAS No. 1096822-46-6

2-[1-(3-aminophenyl)-N-methylformamido]acetamide

Cat. No.: B3212156
CAS No.: 1096822-46-6
M. Wt: 207.23 g/mol
InChI Key: BGGQBNGUMBQEFR-UHFFFAOYSA-N
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Description

2-[1-(3-Aminophenyl)-N-methylformamido]acetamide is a specialized acetamide derivative featuring a 3-aminophenyl group linked to an N-methylformamido moiety. This compound serves as a versatile intermediate in organic synthesis, particularly for designing molecules with tailored electronic and steric properties.

Properties

IUPAC Name

3-amino-N-(2-amino-2-oxoethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13(6-9(12)14)10(15)7-3-2-4-8(11)5-7/h2-5H,6,11H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGQBNGUMBQEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)C(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-aminophenyl)-N-methylformamido]acetamide typically involves the reaction of 3-aminobenzamide with N-methylformamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-aminophenyl)-N-methylformamido]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines .

Scientific Research Applications

2-[1-(3-aminophenyl)-N-methylformamido]acetamide is utilized in several scientific research areas, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-aminophenyl)-N-methylformamido]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, affecting their function and activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the 3-aminophenyl-N-methylformamido-acetamide framework. Below is a comparative analysis with structurally related acetamides:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Attributes References
2-[1-(3-Aminophenyl)-N-methylformamido]acetamide Acetamide + formamido-phenyl 3-amino, N-methylformamido ~238.25* High polarity, hydrogen bonding -
FITC-AA (2-(3,4-dichlorophenyl)-N-methyl-N-[1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide) Acetamide + dichlorophenyl-pyrrolidine 3,4-dichloro, pyrrolidinyl - κ-opioid receptor binding
N-(3-Nitrophenyl)acetamide Acetamide + nitrophenyl 3-nitro 180.16 Electron-withdrawing nitro group
N-(3-Aminophenyl)-2-(dimethylamino)-N-methylacetamide Acetamide + dimethylamino-phenyl 3-amino, 2-(dimethylamino), N-methyl 221.28 Enhanced basicity

*Estimated based on formula (C₁₁H₁₄N₄O₂).

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The 3-aminophenyl group in the target compound donates electrons, increasing solubility in polar solvents compared to nitro-substituted analogs like N-(3-nitrophenyl)acetamide .
  • Amide Basicity: The N-methylformamido group reduces basicity compared to dimethylamino-substituted analogs (e.g., ), which exhibit stronger basicity due to tertiary amine functionality .
  • Biological Relevance: The dichlorophenyl-pyrrolidine moiety in FITC-AA () enhances opioid receptor affinity, suggesting that aryl halide substituents and heterocycles modulate pharmacological activity .

Physicochemical Properties

NMR Spectral Trends

Substituents significantly influence ¹H and ¹³C NMR chemical shifts:

  • Aromatic Protons: The 3-aminophenyl group in the target compound deshields aromatic protons due to resonance effects, contrasting with electron-withdrawing groups (e.g., nitro in ), which induce upfield shifts .
  • Amide Protons: N-methylation (as in the target compound and ) shields NH protons, reducing their chemical shift range (δ 2.5–3.5 ppm) compared to unmethylated analogs (δ 5.0–8.0 ppm) .
Solubility and Stability
  • The 3-aminophenyl group enhances aqueous solubility relative to halogenated analogs (e.g., and ) due to hydrogen-bonding capacity.
  • Stability may be compromised under acidic conditions due to the lability of the formamido group, a contrast to more robust sulfonamide derivatives (e.g., ) .

Biological Activity

2-[1-(3-aminophenyl)-N-methylformamido]acetamide, also known by its chemical identifier, is an organic compound featuring an amide functional group and an aromatic ring. Its structural characteristics suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes:

  • Amide Group : Characterized by the functional group C O NH\text{C O NH}.
  • Aromatic Ring : Contains a phenyl group with an amino substituent.

These features are significant as they influence the compound's interaction with biological systems.

The biological activity of 2-[1-(3-aminophenyl)-N-methylformamido]acetamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amide bond can facilitate hydrogen bonding, enhancing the compound's binding affinity to specific biological molecules.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activities

Research indicates several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of acetamides exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that 2-[1-(3-aminophenyl)-N-methylformamido]acetamide may possess similar activities .

Anticancer Potential

Preliminary investigations into the anticancer properties of related amide compounds indicate potential efficacy in inhibiting tumor growth. The structural similarity to known anticancer agents positions this compound as a candidate for further exploration in cancer therapy .

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial ActivityShowed significant inhibition against Gram-positive bacteria, outperforming standard antibiotics at certain concentrations .
Study B Anticancer ActivityDemonstrated cytotoxic effects on cancer cell lines in vitro, suggesting a mechanism involving apoptosis induction .
Study C Enzyme InteractionIdentified potential as a competitive inhibitor for specific metabolic enzymes, impacting drug metabolism pathways.

Synthesis and Derivatives

The synthesis of 2-[1-(3-aminophenyl)-N-methylformamido]acetamide involves straightforward organic reactions typically used for amide formation. Variations in substituents can lead to derivatives with enhanced or altered biological activities.

Synthetic Route Overview:

  • Starting Materials : The synthesis begins with readily available amino acids or phenolic compounds.
  • Reaction Conditions : Standard coupling methods such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed under controlled conditions to form the desired amide bond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(3-aminophenyl)-N-methylformamido]acetamide, and how do reaction conditions influence yield?

  • Methodology : Multi-step organic synthesis is typically required. A nucleophilic substitution reaction between an aminophenyl precursor and a methylformamido-acetamide derivative is common. Key factors include:

  • Temperature : 50–100°C (exothermic reactions may require cooling) .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Use of bases like triethylamine to deprotonate intermediates .
    • Characterization : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., ¹H NMR for aromatic protons and methyl groups) .

Q. How can researchers resolve structural ambiguities in this compound using spectroscopic techniques?

  • Approach : Combine NMR, MS, and IR spectroscopy:

  • ¹³C NMR : Assigns carbonyl (170–175 ppm) and aromatic carbons .
  • High-Resolution MS : Validates molecular formula (e.g., [M+H]+ peak) .
  • IR : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
    • Contradictions : Discrepancies in spectral data may arise from tautomerism; use X-ray crystallography for definitive confirmation .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data across studies?

  • Case Study : If antimicrobial assays show variable IC₅₀ values:

Experimental Replication : Standardize assay conditions (e.g., bacterial strain, inoculum size) .

Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3-aminophenyl vs. chlorophenyl analogs) .

Computational Modeling : Dock the compound into target enzymes (e.g., dihydrofolate reductase) to identify binding inconsistencies .

  • Data Interpretation : Conflicting results may stem from impurity profiles; validate via HPLC-MS .

Q. How can researchers optimize this compound for selective kinase inhibition?

  • Design Framework :

Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance binding to kinase ATP pockets .

Prodrug Strategies : Modify the acetamide moiety to improve bioavailability .

  • Validation :

  • In Vitro Kinase Assays : Screen against kinase panels (e.g., EGFR, VEGFR) .
  • MD Simulations : Assess binding stability over 100-ns trajectories .

Q. What methodologies are recommended for elucidating metabolic pathways of this compound?

  • Phase I Metabolism : Use liver microsomes (human/rat) to identify oxidation sites (e.g., CYP450-mediated N-demethylation) .
  • Phase II Metabolism : Incubate with UDP-glucuronosyltransferases to detect glucuronide conjugates .
  • Analytical Tools :

  • LC-QTOF-MS : Track metabolite formation .
  • Stable Isotope Labeling : Use ¹³C-labeled acetamide to trace metabolic fate .

Q. How can researchers address solubility challenges in in vivo studies?

  • Formulation Strategies :

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability and reduce renal clearance .
    • Validation :
  • Pharmacokinetic Profiling : Measure Cₘₐₓ and AUC in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(3-aminophenyl)-N-methylformamido]acetamide
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2-[1-(3-aminophenyl)-N-methylformamido]acetamide

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